molecular formula C4N8O6 B170384 Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene CAS No. 155438-10-1

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene

Cat. No.: B170384
CAS No.: 155438-10-1
M. Wt: 256.09 g/mol
InChI Key: MXHAHAOLLOEBAR-UHFFFAOYSA-N
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Description

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene is a compound known for its unique structural properties and potential applications in various fields. This compound features two 4-nitro-1,2,5-oxadiazole rings connected by a diazene linkage. The presence of nitro groups and oxadiazole rings contributes to its high energy density and stability, making it a subject of interest in the development of energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene typically involves the nitration of precursor compounds followed by cyclization and diazotization reactions. One common method includes the nitration of 3-amino-4-carboxymethylfurazan, followed by oxidation and cyclization to form the oxadiazole rings. The final step involves the diazotization of the intermediate compound to form the diazene linkage .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene involves its ability to undergo various chemical reactions, such as oxidation and reduction, which can release energy. The nitro groups and oxadiazole rings play a crucial role in these reactions, contributing to the compound’s high energy density. The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to the formation of reactive intermediates and final products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of nitro groups and oxadiazole rings, which contribute to its high energy density and stability. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N8O6/c13-11(14)3-1(7-17-9-3)5-6-2-4(12(15)16)10-18-8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHAHAOLLOEBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N=NC2=NON=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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